molecular formula C11H15N B3075966 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 103791-10-2

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B3075966
CAS No.: 103791-10-2
M. Wt: 161.24 g/mol
InChI Key: UOTBRMOSRTZZGB-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H15N and a molecular weight of 161.25 g/mol . Its structure is based on the 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold, substituted with an amine group at the 1-position and a methyl group at the 2-position. Researchers can identify the compound using its InChIKey (UOTBRMOSRTZZGB-UHFFFAOYSA-N) and SMILES notation (CC1CCC2=CC=CC=C2C1N) . This compound is part of a class of molecules known as aminotetralins. Analogous structures, such as 2-Aminotetralin (1,2,3,4-tetrahydronaphthalen-2-amine), have been investigated for their biological activity in preclinical research, particularly as rigid analogues of amphetamine . These related compounds have shown activity in the central nervous system, acting as stimulants and exhibiting interactions with neurotransmitter systems, including serotonin and norepinephrine reuptake inhibition . The specific research applications and mechanism of action for this compound are yet to be fully characterized, making it a candidate for exploratory medicinal chemistry and pharmacological profiling. It is offered as a building block for the synthesis of more complex molecules and for use in structure-activity relationship studies. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8,11H,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTBRMOSRTZZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Substituent Position and Stereochemical Variations

Key structural analogs include:

  • N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amines (): These derivatives feature dimethylamine groups at position 2 and diverse substituents (e.g., cyclohexyl, chlorophenyl) at position 3. For example:
    • trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l): Melting point = 137–139°C, yield = 71% .
    • trans-4-(3′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5b): Synthesized as a colorless oil with 30% yield .

Comparison :

  • The primary amine in 2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine contrasts with the tertiary N,N-dimethylamine in derivatives, significantly altering electronic properties and hydrogen-bonding capacity.

Halogenated Derivatives

  • 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (): Synthesized as enantiomers (CAS 676136-31-5 and 1810074-82-8) for stereochemical studies.
  • 2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (): Reported in safety data sheets, highlighting its hazardous classification (GHS Category 8).

Comparison :

  • Halogenation (Br, Cl) at aromatic positions modifies electron density and may enhance metabolic stability compared to the methyl-substituted target compound .

Yields and Purification

  • Yields for analogs vary widely (30–75%), influenced by steric hindrance and reaction conditions .
  • Purification often employs HPLC with solvent systems like MeOH:EtOH:Hexanes ().

Physicochemical Properties

Compound Melting Point/Form Yield Key Substituents Reference
This compound HCl Powder N/A Methyl (C2), NH₂ (C1)
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-THN-2-amine 137–139°C (crystal) 71% Cyclohexyl (C4), N,N-dimethyl
N-(1,2,3,4-THN-2-yl)-biphenyl-4-carboxamide N/A 75% Biphenylamide (C2)
(S)-5-Bromo-1,2,3,4-THN-1-amine HCl N/A N/A Br (C5)

Notes:

  • The hydrochloride salt of the target compound likely exhibits higher water solubility than free-base analogs.
  • Oil-based analogs (e.g., 5m in ) suggest lower melting points and higher lipophilicity.

Biological Activity

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 54595342) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NC_{11}H_{15}N, with a molecular weight of 175.25 g/mol. The compound features a tetrahydronaphthalene structure with a methyl group and an amine functional group, which contributes to its reactivity and biological interactions.

1. Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological properties:

  • Serotonin and Norepinephrine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of serotonin and norepinephrine. This action increases the availability of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.
  • Dopaminergic Activity : In rodent studies, it has been observed that this compound can fully substitute for d-amphetamine in stimulating dopaminergic activity, suggesting its potential role in treating disorders related to dopamine dysregulation.

The biological activity of this compound can be attributed to its interaction with various biomolecules:

  • Enzyme Interaction : The compound's amine group may facilitate binding to enzymes involved in neurotransmitter metabolism or signaling pathways.
  • Receptor Binding : It likely interacts with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing cellular signaling cascades that affect mood and behavior.

Case Studies and Research Findings

StudyFindings
Study on Serotonin Reuptake InhibitionDemonstrated that this compound significantly inhibits serotonin reuptake in vitro.
Rodent Behavioral StudiesShowed that the compound substitutes for d-amphetamine in stimulating dopaminergic pathways.
Antimicrobial ActivityRelated compounds have shown potent activity against M.tb, indicating potential for further exploration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives?

  • Methodological Answer : Synthesis typically involves reductive amination, multi-step alkylation, or enzymatic resolution. For example:

  • Reductive Amination : 4-Methyl-1-naphthaldehyde can react with methylamine in the presence of sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
  • Enzymatic Resolution : Racemic mixtures can be resolved using (R)-transaminases (e.g., AAN21261) under optimized conditions (pH 7.5 phosphate buffer, 28°C, 24 hours), achieving enantiomeric excess (e.g., 61% ee) .
  • Multi-Step Alkylation : Derivatives like trans-4-cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine are synthesized via Grignard reactions followed by purification using preparative HPLC (MeOH:EtOH:2-PrOH:Hexanes) .

Q. How is the structural purity of this compound validated experimentally?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., cyclohexyl or biphenyl groups in derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Chiral separations (e.g., using hexane/EtOH solvent systems) resolve enantiomers and assess purity .
  • X-Ray Crystallography : Programs like SHELXL refine crystal structures, especially for resolving stereochemical ambiguities in derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Toxicological Screening : Prioritize in vitro assays (e.g., hepatic or renal cytotoxicity) before in vivo studies. Refer to toxicological profiles for naphthalene derivatives, which outline systemic effects (hepatic, renal) in mammalian models .
  • Exposure Mitigation : Use fume hoods for volatile intermediates and wear nitrile gloves to prevent dermal absorption, as recommended in safety data sheets for structurally similar amines .

Advanced Research Questions

Q. How can computational methods enhance the design of enantioselective syntheses?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predict transition states and enantiomer stability. For example, DFT calculations were used to optimize the stereochemical outcome of dibenzo derivatives, correlating with experimental optical rotations (e.g., [α]D = +50.6 for (SS)-6g) .
  • Molecular Dynamics (MD) : Simulate enzyme-substrate interactions (e.g., transaminase binding pockets) to improve enantioselectivity in enzymatic resolutions .

Q. How are contradictions in biological activity data resolved across studies?

  • Methodological Answer :

  • Comparative Dose-Response Analysis : Re-evaluate studies using standardized dosing (e.g., mg/kg body weight in rodent models) to account for variability in reported antineoplastic effects .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., hydroxylated or N-methylated derivatives) .

Q. What strategies optimize crystallographic refinement for structurally complex derivatives?

  • Methodological Answer :

  • SHELX Suite : Employ SHELXD for phase problem resolution in twinned crystals and SHELXL for high-resolution refinement. For example, SHELXTL (Bruker AXS version) is robust for small-molecule structures with heavy atoms (e.g., brominated derivatives) .
  • Twinning Analysis : Use PLATON to detect and model twinning in challenging cases (e.g., non-merohedral twinning in halogen-substituted analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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